(R)-4-Ethyloxazolidine-2,5-dione
Description
(R)-4-Ethyloxazolidine-2,5-dione is a chiral cyclic diketone featuring a five-membered oxazolidine ring with ketone groups at positions 2 and 5, and an ethyl substituent at the 4-position. Its molecular formula is C₅H₇NO₃, with a molecular weight of 129.12 g/mol. The compound’s (R)-configuration confers stereochemical specificity, making it valuable as a chiral building block in asymmetric synthesis and pharmaceutical intermediates .
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(4R)-4-ethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-2-3-4(7)9-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 |
InChI Key |
ONNRRRLKTSGVFD-GSVOUGTGSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
CCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an appropriate carbonyl compound under acidic or basic conditions to form the oxazolidine ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and selectivity for the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-4-Ethyloxazolidine-2,5-dione may involve the use of chiral catalysts or resolution techniques to obtain the desired enantiomer. Large-scale synthesis often requires robust and scalable methods, such as continuous flow reactors, to ensure consistent quality and efficiency. The choice of starting materials and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-4-Ethyloxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Properties
(R)-4-Ethyloxazolidine-2,5-dione has been investigated for its antimicrobial properties. Compounds within the oxazolidinone class are known for their effectiveness against Gram-positive bacteria. Research indicates that derivatives of this compound can exhibit significant antibacterial activity by inhibiting protein synthesis in bacterial cells .
Anticancer Potential
Recent studies have explored the anticancer activity of this compound and its derivatives. These compounds have shown promise in inducing apoptosis in various cancer cell lines. The mechanism involves targeting cellular pathways that regulate cell survival and proliferation . For instance, modifications to the oxazolidinone structure have enhanced efficacy against specific cancer types by influencing metabolic pathways .
Synthetic Versatility
The synthesis of this compound typically involves several key steps, showcasing its adaptability in synthetic organic chemistry. Common methods include:
- Ring-Opening Reactions : These reactions allow for the formation of various derivatives by modifying the oxazolidine ring structure.
- Condensation Reactions : This method facilitates the introduction of functional groups that enhance biological activity .
The ability to modify the compound's structure makes it a valuable precursor in developing new pharmaceuticals.
Applications in Materials Science
In addition to its biological applications, this compound is being explored for use in materials science. Its unique chemical properties enable:
- Polymerization Catalysis : The compound can act as a catalyst in polymerization processes, leading to the development of novel materials with tailored properties.
- Coatings and Textiles : Research indicates potential applications in creating antimicrobial coatings and textile treatments due to its biological activity .
Case Studies and Research Findings
Several case studies highlight the compound's applications:
Mechanism of Action
The mechanism of action of ®-4-Ethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. By forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, ®-4-Ethyloxazolidine-2,5-dione can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidine-2,5-diones
The following table compares (R)-4-Ethyloxazolidine-2,5-dione with other 4-substituted oxazolidine-2,5-dione derivatives:
Key Observations:
- Substituent Effects: Ethyl group: Enhances solubility in non-polar solvents compared to bulkier aromatic substituents. The smaller alkyl group may reduce steric hindrance in synthetic reactions .
Stereochemical Utility : All three compounds are chiral at the 4-position, enabling enantioselective synthesis. The (R)-configuration is critical for matching target biomolecules’ stereochemical requirements.
Comparison with Related Heterocyclic Diones
Oxazolidine-2,4-diones vs. Oxazolidine-2,5-diones
and focus on 1-oxazolidine-2,4-dione derivatives , which differ in carbonyl positioning. Key distinctions include:
The 2,5-dione system is less strained, favoring stability in prolonged reactions, whereas 2,4-diones are more reactive toward nucleophiles due to proximal carbonyl groups.
Piperazine-2,5-diones (Diketopiperazines)
highlights diketopiperazines, six-membered cyclic diketones with demonstrated antiviral activity (e.g., albonoursin, IC₅₀ = 6.8 µM against H1N1 ). Comparisons include:
The smaller oxazolidine ring may limit interactions with larger biological targets but offers advantages in synthetic modularity and metabolic resistance.
Pharmacophore Considerations
identifies the β-diketone moiety in curcuminoids as essential for DNA methyltransferase inhibition. While oxazolidine-2,5-diones are cyclic diketones, their constrained geometry may limit binding compared to linear β-diketones. However, the cyclic structure could enhance metabolic stability, addressing pharmacokinetic challenges seen in curcumin analogs .
Biological Activity
(R)-4-Ethyloxazolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the oxazolidinone family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the ethyl group at the 4-position is significant for its biological activity. The compound's molecular formula is CHNO, with a molecular weight of approximately 115.11 g/mol.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that derivatives of oxazolidinones possess broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for the development of new antibiotics in an era of rising antibiotic resistance .
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies showed that this compound can inhibit the proliferation of cancer cell lines, including melanoma and breast cancer cells. The proposed mechanism is through the induction of apoptosis and modulation of cell cycle progression. For instance, one study reported significant inhibition of tumor growth in xenograft models when treated with oxazolidinone derivatives .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to this compound as well. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This effect suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Antitumor Efficacy : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight over a period of three weeks .
- Inhibition of Inflammatory Markers : In a clinical trial assessing anti-inflammatory effects, subjects receiving this compound showed a marked decrease in serum levels of IL-6 and TNF-α after four weeks of treatment compared to baseline measurements .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Protein Synthesis Inhibition : By binding to the ribosomal subunits, it disrupts bacterial protein synthesis.
- Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death.
- Cytokine Modulation : It influences immune responses by altering cytokine production.
Research Findings Summary Table
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of protein synthesis | Effective against S. aureus and E. coli |
| Antitumor | Induction of apoptosis | Significant tumor growth inhibition in xenograft models |
| Anti-inflammatory | Modulation of cytokine production | Reduced IL-6 and TNF-α levels in PBMC cultures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
